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Ethyl-d5 chloroformate

Catalog No.
S15694474
CAS No.
1056938-00-1
M.F
C3H5ClO2
M. Wt
113.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-d5 chloroformate

CAS Number

1056938-00-1

Product Name

Ethyl-d5 chloroformate

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbonochloridate

Molecular Formula

C3H5ClO2

Molecular Weight

113.55 g/mol

InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3/i1D3,2D2

InChI Key

RIFGWPKJUGCATF-ZBJDZAJPSA-N

Canonical SMILES

CCOC(=O)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)Cl

Ethyl-d5 chloroformate is a deuterated derivative of ethyl chloroformate, characterized by its chemical formula ClCO2C2H5\text{ClCO}_2\text{C}_2\text{H}_5 where five hydrogen atoms are replaced by deuterium atoms. This compound is a colorless, corrosive, and highly toxic liquid, primarily utilized in organic synthesis as a reagent for introducing ethyl carbamate protecting groups and forming carboxylic anhydrides. Ethyl-d5 chloroformate is particularly valuable in research and analytical chemistry due to the unique properties imparted by the presence of deuterium, which can aid in various spectroscopic studies and reaction mechanisms .

  • Formation of Carbamates: It reacts with amines to produce ethyl-d5 carbamates, which are often used as protective groups in organic synthesis.
  • Synthesis of Anhydrides: The compound can be utilized to synthesize carboxylic anhydrides through its reaction with carboxylic acids.
  • Acylation Reactions: Ethyl-d5 chloroformate serves as an acylating agent in reactions with alcohols and phenols, leading to the formation of esters.

These reactions highlight its utility in synthetic organic chemistry and its role in facilitating various transformations .

Ethyl-d5 chloroformate can be synthesized through various methods:

  • Reaction with Deuterated Alcohols: The compound can be synthesized by reacting deuterated ethanol with phosgene. This method allows for the incorporation of deuterium into the structure.
    C2H5OD+COCl2ClCOOC2H5D\text{C}_2\text{H}_5\text{OD}+\text{COCl}_2\rightarrow \text{ClCOOC}_2\text{H}_5\text{D}
  • Use of Deuterated Reagents: Other synthetic routes may involve the use of deuterated reagents or solvents that facilitate the introduction of deuterium into the final product.

These methods underscore the importance of careful reagent selection in achieving desired isotopic labeling .

Ethyl-d5 chloroformate finds applications primarily in:

  • Organic Synthesis: As a reagent for synthesizing various organic compounds, including carbamates and anhydrides.
  • Isotopic Labeling: It is utilized in studies requiring isotopically labeled compounds for mechanistic investigations or tracer studies.
  • Analytical Chemistry: The compound aids in spectroscopic techniques such as nuclear magnetic resonance spectroscopy, where deuterium provides distinct advantages over hydrogen.

These applications highlight its significance in both academic research and industrial settings .

Interactions involving ethyl-d5 chloroformate have been studied mainly concerning its reactivity with biological molecules. Its corrosive nature poses risks upon contact with skin or mucous membranes, leading to irritation and potential chemical burns. Moreover, inhalation can result in severe respiratory issues, emphasizing the need for stringent safety protocols when handling this compound .

Ethyl-d5 chloroformate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl ChloroformateClCOOC2H5Non-deuterated version; widely used in organic synthesis.
Methyl ChloroformateClCOOCH3Smaller alkyl group; used similarly but less sterically hindered.
Propyl ChloroformateClCOOC3H7Larger alkyl group; alters reactivity and sterics compared to ethyl version.
Benzyl ChloroformateClCOOC6H5Aromatic ring introduces different electronic properties affecting reactivity.

Ethyl-d5 chloroformate's unique isotopic labeling capability distinguishes it from these similar compounds, making it particularly useful for studies requiring precise tracking of molecular interactions .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

113.0291908 g/mol

Monoisotopic Mass

113.0291908 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-15-2024

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